Astraganoside Demonstrates Defined ACAT Inhibitory Activity (IC50 24.6 μM) Distinct from Triterpenoid Saponin CYP/UGT Profiles
Astraganoside exhibits specific inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 24.6 μM in rat liver microsomal assays . In contrast, Astragaloside IV—the most widely studied and procured Astragalus-derived comparator—demonstrates no documented ACAT inhibitory activity but instead shows IC50 values greater than 100 μmol/L against CYP1A2, CYP3A, and CYP2D enzyme subtypes in both human and rat microsomal systems [1]. The aglycone derivative cycloastragenol (derived from Astragaloside IV deglycosylation) displays potent inhibition of UDP-glucuronosyltransferase isoforms with IC50 values of 0.84 μM (UGT1A8) and 11.28 μM (UGT2B7), representing a 100-fold enhancement in inhibitory potency relative to the parent glycoside [2]. This divergent target selectivity profile establishes Astraganoside as functionally non-interchangeable with cycloartane-type saponins for investigations involving cholesterol esterification pathways.
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ACAT IC50 = 24.6 μM |
| Comparator Or Baseline | Astragaloside IV: CYP1A2/CYP3A/CYP2D IC50 >100 μmol/L; Cycloastragenol: UGT1A8 IC50 = 0.84 μM, UGT2B7 IC50 = 11.28 μM |
| Quantified Difference | Astraganoside targets ACAT (24.6 μM) vs. Astragaloside IV targets CYP enzymes (>100 μM) and cycloastragenol targets UGT isoforms (0.84-11.28 μM) — fundamentally different target classes |
| Conditions | Rat liver microsomal ACAT assay for Astraganoside; Human and rat microsomal CYP assays for Astragaloside IV; Recombinant UGT isoform assays for cycloastragenol |
Why This Matters
For research programs targeting cholesterol esterification, foam cell formation, or intestinal cholesterol absorption, Astraganoside provides a mechanistically defined ACAT-inhibitory chemical probe distinct from the CYP/UGT-modulating saponins.
- [1] In Vitro Inhibitory Effects of Honokiol, Magnolol, Geniposide, Chlorogenic Acid, and Astragaloside IV on CYP1A2, CYP3A and CYP2D Activity in Human and Rats. Chinese Journal of Modern Applied Pharmacy. 2016. View Source
- [2] Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms. 2016. View Source
